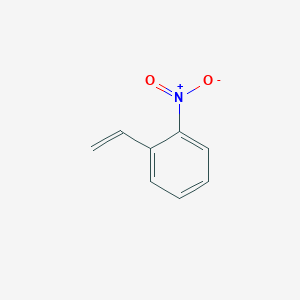

1-Nitro-2-vinyl-benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVLTUQLNXVANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340102 | |

| Record name | 2-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-71-5 | |

| Record name | 2-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylphenol (CAS 2835-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylphenol, also known as 5-amino-o-cresol, is a versatile aromatic compound with the CAS number 2835-95-2.[1] Its molecular structure, featuring both an amino and a hydroxyl group on a toluene backbone, imparts a unique combination of chemical properties that make it a valuable intermediate in various industrial applications, including the synthesis of dyes and pigments, as well as in the pharmaceutical and cosmetic industries.[2] This guide provides a comprehensive technical overview of the solubility and stability of 5-Amino-2-methylphenol, offering insights into its physicochemical behavior, practical guidance for its handling and analysis, and a framework for its evaluation in research and development settings.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 5-Amino-2-methylphenol is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 2835-95-2 | [1] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | White to off-white or brown crystalline powder/plates. | [3] |

| Melting Point | 160-162 °C | [4] |

| logP (estimated) | 0.79 | [3] |

Solubility Profile

The solubility of 5-Amino-2-methylphenol is a critical parameter for its application in various processes, from chemical synthesis to formulation development. Its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, dictates a pH-dependent aqueous solubility.

Aqueous Solubility

5-Amino-2-methylphenol is reported to be partially or generally soluble in water.[2] One source provides a quantitative value of 2,427 mg/L (approximately 2.43 g/L) at 25 °C.[5] The solubility in aqueous solutions is significantly influenced by pH.

-

Acidic Conditions (low pH): The amino group (-NH₂) will be protonated to form the corresponding ammonium ion (-NH₃⁺). This salt formation drastically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.[6][7]

-

Neutral Conditions (near isoelectric point): The compound will exist predominantly in its neutral form, exhibiting its lowest aqueous solubility.[7]

-

Basic Conditions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O⁻). This resulting salt is also highly soluble in water.[6][8]

Organic Solvent Solubility

5-Amino-2-methylphenol exhibits good solubility in a range of polar organic solvents. This is attributed to its ability to form hydrogen bonds via its amino and hydroxyl groups.[2]

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [5] |

| Acetone | Soluble | |

| Ether | Soluble | [2] |

Stability Profile

The stability of 5-Amino-2-methylphenol is a key consideration for its storage, handling, and application, particularly in the context of pharmaceutical development where degradation products can have safety and efficacy implications.

General Stability

The compound is generally considered stable under standard conditions.[3] However, it is also noted to be air-sensitive .[9] This sensitivity likely arises from the potential for oxidation of the aminophenol structure, a common characteristic of such compounds, which can lead to coloration and the formation of impurities.

Degradation Pathways

When subjected to heat, 5-Amino-2-methylphenol is known to decompose and emit toxic fumes of nitrogen oxides.[3] The primary degradation pathways for aminophenols typically involve:

-

Oxidation: The aminophenol moiety is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of colored quinone-imine or phenoxazinone structures.

-

Thermolysis: As mentioned, high temperatures can lead to decomposition, breaking down the molecule and releasing nitrogen oxides.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions more severe than those of accelerated stability testing.[10][11]

The following diagram illustrates a typical workflow for conducting forced degradation studies:

Caption: Workflow for Forced Degradation Studies.

While specific degradation products for 5-Amino-2-methylphenol under these conditions are not detailed in the available literature, the general behavior of aminophenols suggests that oxidation and polymerization are likely outcomes.

Experimental Protocols

Solubility Determination (Shake-Flask Method based on OECD 105)

This protocol outlines a standard method for determining the aqueous solubility of 5-Amino-2-methylphenol.

Objective: To determine the saturation solubility of 5-Amino-2-methylphenol in water at a specific temperature.

Materials:

-

5-Amino-2-methylphenol

-

Reagent-grade water

-

Thermostatically controlled shaker bath

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 5-Amino-2-methylphenol to a known volume of water in a suitable vessel. The excess solid should be clearly visible.

-

Equilibration: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 5-Amino-2-methylphenol using a validated analytical method.

-

Data Analysis: Calculate the solubility in g/L or mg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Stability Testing (ICH Q1A Guideline)

This protocol provides a framework for assessing the stability of 5-Amino-2-methylphenol under various storage conditions.

Objective: To evaluate the stability of 5-Amino-2-methylphenol under defined temperature and humidity conditions over time.

Materials:

-

5-Amino-2-methylphenol packaged in the proposed container closure system.

-

ICH-compliant stability chambers.

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

-

Sample Preparation: Package a sufficient quantity of 5-Amino-2-methylphenol in the container closure system intended for long-term storage.

-

Storage Conditions: Place the samples in stability chambers set to the following ICH recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.

-

Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

-

Data Evaluation: Evaluate the data for any significant changes, trends in degradation, and to establish a re-test period or shelf life.

The logical relationship for stability assessment is depicted in the following diagram:

Caption: Logic Diagram for Stability Assessment.

Analytical Methods for Stability and Solubility Studies

A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

A reported HPLC method for the analysis of 5-Amino-2-methylphenol utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[12] The development and validation of such methods should follow ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

Given its air-sensitive nature, proper handling and storage procedures are crucial to maintain the integrity of 5-Amino-2-methylphenol.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from heat, light, and incompatible materials such as strong oxidizing agents.[14][15][16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[9] For laboratory quantities, refrigeration is often advised.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid contact with skin and eyes.[13]

Conclusion

5-Amino-2-methylphenol is a compound with a well-defined set of physicochemical properties that govern its solubility and stability. Its pH-dependent aqueous solubility and good solubility in polar organic solvents provide flexibility in its application. While generally stable, its sensitivity to air necessitates careful handling and storage to prevent oxidative degradation. The protocols and guidelines outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the solubility and stability of 5-Amino-2-methylphenol, ensuring its quality and performance in its intended applications. Further research into its forced degradation profile would provide a more complete understanding of its potential degradation pathways and inform the development of highly specific, stability-indicating analytical methods.

References

-

PubChem. 5-Amino-2-methylphenol. National Center for Biotechnology Information. [Link]

-

Fengchen Group. 5-Amino-o-cresol (5-Amino-2-methylphenol) BP EP USP CAS 2835-95-2. [Link]

-

Solubility of Things. 5-Amino-2-methylphenol. [Link]

-

Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

-

SIELC Technologies. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. [Link]

-

UC Berkeley Environmental Health & Safety. Phenol. [Link]

-

Princeton University Environmental Health & Safety. Phenol. [Link]

-

mzCloud. 5 Amino 2 methylphenol. [Link]

-

Solubility of Things. 4-Aminophenol. [Link]

-

Semantic Scholar. 2-amino-5-methylphenol. [Link]

-

ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]

-

ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]

-

National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

-

ResearchGate. Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. [Link]

-

ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

-

National Center for Biotechnology Information. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations. Optimisation and Kinetics. [Link]

-

Scribd. Safe Handling of Phenol. [Link]

-

In-connect. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

ResearchGate. Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

Sources

- 1. mzCloud – 5 Amino 2 methylphenol [mzcloud.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2835-95-2 Cas No. | 5-Amino-2-methylphenol | Apollo [store.apolloscientific.co.uk]

- 5. 5-Amino-o-cresol | 2835-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rjptonline.org [rjptonline.org]

- 10. scribd.com [scribd.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. ehs.berkeley.edu [ehs.berkeley.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

Introduction: The Strategic Importance of Activated Alkenes

An In-Depth Technical Guide to the Electrophilic Character and Synthetic Utility of 1-Ethenyl-2-nitrobenzene

In the landscape of modern organic synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Among the vast arsenal of chemical building blocks, activated alkenes stand out for their predictable reactivity and versatility. 1-Ethenyl-2-nitrobenzene, commonly known as 2-nitrostyrene, is an exemplary scaffold within this class. Its significance extends beyond that of a simple substituted styrene; it is a meticulously designed electrophile, primed for a diverse array of chemical transformations.

The strategic placement of a potent electron-withdrawing nitro group at the ortho position to the vinyl moiety is not a random chemical curiosity. This arrangement profoundly influences the electronic distribution across the molecule, transforming the vinyl group into a highly reactive Michael acceptor and a potent dienophile. This guide provides an in-depth exploration of the electronic underpinnings of 2-nitrostyrene's electrophilicity, detailed protocols for its key reactions, and its application as a cornerstone intermediate in the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science research.

Section 1: Electronic Structure and the Genesis of Electrophilicity

The pronounced electrophilic character of 2-nitrostyrene is a direct consequence of the powerful electron-withdrawing nature of the nitro group (—NO₂). This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect, while distance-dependent, contributes to an overall electron deficiency in the molecule.

-

Resonance Effect (-M or -R): More significantly, the nitro group deactivates the benzene ring and, by extension, the attached vinyl group through resonance. The π-electrons from the vinyl double bond and the aromatic ring are delocalized onto the nitro group, creating a significant partial positive charge (δ+) on the β-carbon of the vinyl substituent. This polarization is the cornerstone of its reactivity towards nucleophiles.

The resonance structures below illustrate this electron delocalization, highlighting the development of the electrophilic center at the β-position.

Caption: Resonance delocalization in 2-nitrostyrene.

Computational analyses, such as those employing Density Functional Theory (DFT), corroborate this qualitative picture. Studies on β-nitrostyrenes classify them as strong electrophiles, with the β-carbon being the primary site for nucleophilic attack due to its significant electrophilic activation by the nitro group.[1][2] This inherent electronic bias dictates the molecule's reactivity profile, making it a reliable substrate for conjugate additions and cycloaddition reactions.

Section 2: Key Transformations Driven by Electrophilicity

The electron-deficient nature of the β-carbon in 2-nitrostyrene allows it to serve as a key electrophile in several fundamental bond-forming reactions.

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael (or conjugate) addition is arguably the most characteristic reaction of 2-nitrostyrene.[3] It involves the 1,4-addition of a soft nucleophile to the activated α,β-unsaturated system. The strong electron-withdrawing nitro group makes 2-nitrostyrene an exceptionally potent Michael acceptor.[4]

Caption: Generalized workflow for the Michael addition to 2-nitrostyrene.

A wide variety of nucleophiles can be employed, leading to diverse and synthetically useful products. These include:

-

Carbon nucleophiles (e.g., enolates from malonates, β-ketoesters, aldehydes).[5][6]

-

Heteroatom nucleophiles (e.g., amines, thiols, indoles).[7]

The resulting nitroalkane products are valuable intermediates, as the nitro group can be further transformed into amines, ketones, or other functional groups.[4][8]

This protocol describes a representative organocatalyzed Michael addition, a widely used method for forming carbon-carbon bonds.[3]

Rationale: The choice of an organocatalyst, such as a bifunctional amine-thiourea or a simple base, is crucial. The catalyst activates the nucleophile (diethyl malonate) by deprotonation or hydrogen bonding, while also interacting with the nitro group of the electrophile, thereby lowering the activation energy of the reaction.

Methodology:

-

Reagent Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrostyrene (1.0 mmol, 149.1 mg).

-

Solvent and Catalyst Addition: Dissolve the 2-nitrostyrene in a suitable solvent such as toluene or CH₂Cl₂ (5 mL). Add the organocatalyst (e.g., 10 mol% of a chosen catalyst).

-

Nucleophile Addition: Add diethyl malonate (1.2 mmol, 192.2 mg, 182 µL) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting 2-nitrostyrene is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired Michael adduct.

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Reactant/Catalyst | Role | Key Consideration |

| 2-Nitrostyrene | Electrophile (Michael Acceptor) | Highly activated due to the ortho-nitro group. |

| Diethyl Malonate | Nucleophile (Michael Donor) | A soft, acidic carbon nucleophile. |

| Organocatalyst | Catalyst | Activates both nucleophile and electrophile.[3] |

| Solvent (e.g., Toluene) | Reaction Medium | Aprotic solvent is preferred to avoid side reactions. |

The Diels-Alder Reaction: Constructing Six-Membered Rings

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene ring.[9] 2-Nitrostyrene serves as an excellent dienophile.

Causality: According to Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of 2-nitrostyrene, making it highly reactive towards electron-rich dienes like cyclopentadiene or Danishefsky's diene.[10]

Caption: Mechanism of the Diels-Alder reaction with 2-nitrostyrene.

This reaction is a powerful tool for constructing complex polycyclic frameworks, often with high stereocontrol.[11][12]

Rationale: This reaction is typically performed under thermal conditions and proceeds in a concerted fashion. The stereochemical outcome (endo vs. exo) is governed by secondary orbital interactions in the transition state, with the endo product often being kinetically favored.[12]

Methodology:

-

Reagent Preparation: In a pressure tube, dissolve 2-nitrostyrene (1.0 mmol, 149.1 mg) in toluene (4 mL).

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol, 198.3 mg, 248 µL), which is typically in excess to favor the reaction and account for its volatility.

-

Reaction Conditions: Seal the tube and heat the mixture at 80-100 °C.

-

Reaction Monitoring: Monitor the reaction's progress via TLC or GC-MS until the dienophile is consumed.

-

Purification: After cooling to room temperature, remove the solvent and excess diene under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the endo and exo diastereomers.

Section 3: Applications in the Synthesis of Indole and Other Heterocycles

The true synthetic power of 2-nitrostyrene is realized when its primary reaction products are used as precursors for more complex molecular architectures, particularly nitrogen-containing heterocycles.

Reductive Cyclization to Indoles

A paramount application of 2-nitrostyrene derivatives is in the synthesis of the indole scaffold, a core structure in numerous pharmaceuticals and natural products.[13] The reaction typically proceeds via a palladium-catalyzed reductive cyclization, where the nitro group is reduced in the presence of a reducing agent, often carbon monoxide or a CO surrogate like formic acid.[14][15] The in situ-generated nitroso or nitrene intermediate then cyclizes onto the adjacent vinyl group to form the indole ring.

Sources

- 1. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]

- 2. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman [researchrepository.wvu.edu]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. mdpi.com [mdpi.com]

The Ortho-Effect in Action: A Technical Guide to the Electronic Properties of ortho-Nitrostyrene

For Immediate Release

Introduction: The Enigmatic Nitro Group at the Ortho Position

The nitro group (–NO₂) is a powerful electron-withdrawing group, profoundly influencing the electron density distribution within a molecule through a combination of inductive and resonance effects. When appended to an aromatic system like styrene, its electronic influence extends to the vinyl substituent, dictating the molecule's reactivity in a variety of chemical transformations.

While the electronic effects of substituents at the meta and para positions are well-documented and often predictable through models like the Hammett equation, the ortho position presents a more complex scenario. Here, proximity to the reaction center or other functional groups introduces steric interactions that can augment or counteract the expected electronic effects. In ortho-nitrostyrene, the bulky nitro group's close proximity to the vinyl group forces a conformational adjustment, leading to a phenomenon known as steric inhibition of resonance. This guide will dissect these competing effects to provide a comprehensive understanding of the molecule's unique chemical personality.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The nitro group exerts its electron-withdrawing influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma bond framework. This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.

-

Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring and the vinyl group into its own pi system. This is a powerful electron-withdrawing effect that is most pronounced when the p-orbitals of the nitro group are coplanar with the p-orbitals of the aromatic ring and the vinyl group, allowing for effective conjugation.

The interplay of these two effects governs the overall electron distribution in nitrostyrene isomers.

Steric Inhibition of Resonance: The Defining Feature of ortho-Nitrostyrene

In para-nitrostyrene, the nitro group and the vinyl group are positioned on opposite sides of the benzene ring, allowing for a relatively planar conformation. This planarity facilitates maximum overlap of p-orbitals, leading to strong resonance delocalization of electron density from the vinyl group and the ring into the nitro group.

In stark contrast, the close proximity of the nitro group and the vinyl group in ortho-nitrostyrene creates significant steric strain. To alleviate this repulsion, the nitro group is forced to twist out of the plane of the benzene ring. This rotation disrupts the overlap between the p-orbitals of the nitro group and the aromatic pi system. The consequence of this is a significant steric inhibition of resonance .

This disruption has profound implications for the electronic character of the molecule:

-

Reduced Resonance Effect: The electron-withdrawing resonance effect of the nitro group is diminished because it cannot effectively delocalize the pi electrons of the aromatic ring and the vinyl group.

-

Dominance of the Inductive Effect: With the resonance effect weakened, the electron-withdrawing nature of the ortho-nitro group is primarily dictated by its strong inductive effect.

Impact on Chemical Reactivity

The unique electronic landscape of ortho-nitrostyrene directly influences its reactivity in various chemical reactions.

Michael Addition

Nitrostyrenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond of the vinyl group, making the β-carbon electrophilic.[1]

While both ortho- and para-nitrostyrene undergo Michael addition, the steric hindrance in the ortho isomer can influence the reaction rate and the approach of the nucleophile. The bulky, out-of-plane nitro group can partially shield the β-carbon of the vinyl group, potentially leading to slower reaction rates compared to the more accessible para isomer.

Electrophilic Aromatic Substitution

The nitro group is a deactivating group for electrophilic aromatic substitution, meaning that nitrostyrenes will react more slowly than benzene. Furthermore, the nitro group is a meta-director. However, the vinyl group is an activating group and an ortho, para-director. In ortho-nitrostyrene, the directing effects of the two groups are complex. The positions ortho and para to the vinyl group are activated, while the positions meta to the nitro group are the least deactivated. The steric bulk of the ortho-nitro group and the vinyl group will also play a significant role in determining the regioselectivity of the substitution, generally favoring attack at the less hindered positions.

Spectroscopic Characterization

The electronic and structural peculiarities of ortho-nitrostyrene are clearly reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the aromatic ring of ortho-nitrostyrene will experience a complex electronic environment. The deshielding effect of the nitro group will be most pronounced on the adjacent aromatic protons. The steric hindrance will also influence the chemical shifts and coupling constants of the vinyl protons compared to the para isomer.

-

¹³C NMR: The carbon atoms of the aromatic ring will show distinct chemical shifts depending on their proximity to the electron-withdrawing nitro group and the vinyl group. The disruption of resonance in the ortho isomer is expected to result in different chemical shifts for the aromatic carbons compared to the para isomer, where resonance effects are more dominant.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the vibrational modes of the nitro group. The asymmetric and symmetric stretching frequencies of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2] Due to the steric inhibition of resonance in ortho-nitrostyrene, the N-O bond order is expected to be slightly different from that in the planar para isomer. This difference may lead to a shift in the N-O stretching frequencies, providing spectroscopic evidence for the twisted conformation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the extent of conjugation in a molecule. The π to π* electronic transition in conjugated systems gives rise to a characteristic absorption band. In para-nitrostyrene, the extended conjugation between the vinyl group, the benzene ring, and the nitro group results in a lower energy π to π* transition and, consequently, a longer wavelength of maximum absorption (λ_max).

In ortho-nitrostyrene, the steric inhibition of resonance disrupts this extended conjugation. As a result, the energy of the π to π* transition is higher, leading to a hypsochromic shift (a shift to a shorter wavelength) of the λ_max compared to the para isomer. This provides clear experimental evidence for the non-planar conformation of ortho-nitrostyrene.

| Compound | λ_max (nm) | Rationale |

| para-Nitrostyrene | ~310 | Extended conjugation, lower energy transition. |

| ortho-Nitrostyrene | < 310 | Steric inhibition of resonance, disrupted conjugation, higher energy transition. |

Experimental Protocols

Synthesis of ortho-Nitrostyrene

ortho-Nitrostyrene can be synthesized via a Henry condensation reaction between ortho-nitrobenzaldehyde and nitromethane, followed by dehydration. A general procedure is as follows:

-

To a solution of ortho-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.1 eq) and a base (e.g., sodium hydroxide) at a low temperature (0-5 °C).

-

Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude nitroaldol product.

-

Isolate the nitroaldol by filtration and wash with cold water.

-

Dehydrate the nitroaldol by heating it with a dehydrating agent (e.g., acetic anhydride or sodium acetate in acetic acid) to yield ortho-nitrostyrene.

-

Purify the product by recrystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific scales and desired purity. A similar procedure has been reported for the synthesis of m-nitrostyrene, with a reported yield of 40% for o-nitrostyrene.[3]

Conclusion

The electronic effects of the nitro group in ortho-nitrostyrene are a fascinating case study in the interplay of inductive, resonance, and steric effects. The dominant feature is the steric inhibition of resonance, which forces the nitro group out of the plane of the aromatic ring, thereby diminishing its powerful electron-withdrawing resonance effect. This leaves the inductive effect as the primary mode of electron withdrawal. These unique electronic and conformational properties manifest in the molecule's distinct spectroscopic signature and its reactivity profile, particularly in reactions such as Michael addition and electrophilic aromatic substitution. A thorough understanding of these principles is crucial for scientists working to harness the synthetic potential of this versatile building block in the development of new pharmaceuticals and advanced materials.

References

Sources

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Nitro-2-vinyl-benzene as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 1-Nitro-2-vinyl-benzene in Synthesis

In the landscape of modern organic synthesis, the quest for efficient and stereoselective carbon-carbon bond-forming reactions is paramount. Among the array of methodologies, the Michael addition stands as a cornerstone for the construction of complex molecular architectures. This guide focuses on a particularly potent Michael acceptor: this compound, also known as 2-nitrostyrene. The potent electron-withdrawing nature of the ortho-nitro group renders the vinyl moiety highly susceptible to nucleophilic attack, making it a valuable building block in synthetic chemistry. The resulting Michael adducts, bearing a nitro group, are versatile intermediates that can be readily transformed into a variety of functional groups, opening avenues for the synthesis of pharmacologically relevant molecules, including derivatives of γ-aminobutyric acid (GABA) such as baclofen and pregabalin.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a Michael acceptor, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Chemistry of this compound: A Potent Michael Acceptor

The reactivity of this compound in Michael additions is fundamentally governed by the electronic properties of the nitro group. As a strong electron-withdrawing group, the nitro functionality significantly polarizes the conjugated system, creating a pronounced electrophilic character at the β-carbon of the vinyl group. This electronic activation facilitates the conjugate addition of a wide range of nucleophiles.[2]

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. A common and reliable method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[3]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.[3][4]

Materials:

-

2-Nitrobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension under a nitrogen atmosphere. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Dissolve 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent reactions.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (dd, J = 8.2, 1.3 Hz, 1H, Ar-H), 7.65 (td, J = 7.6, 1.3 Hz, 1H, Ar-H), 7.50 (td, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.35 (dd, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.15 (dd, J = 17.2, 11.0 Hz, 1H, -CH=CH₂), 5.90 (d, J = 17.2 Hz, 1H, =CH₂), 5.60 (d, J = 11.0 Hz, 1H, =CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 148.5 (Ar-C-NO₂), 134.0 (Ar-C), 133.5 (-CH=), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 119.0 (=CH₂).

-

IR (KBr, cm⁻¹): 3080 (C-H, vinyl), 1630 (C=C), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[5]

The Michael Addition Reaction: Mechanism and Stereoselectivity

The Michael addition of a nucleophile to this compound proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation of this intermediate yields the final Michael adduct.

Caption: General mechanism of the Michael addition to this compound.

The stereochemical outcome of the Michael addition is a critical consideration, particularly in the synthesis of chiral molecules. The development of organocatalysis has provided powerful tools to control the enantioselectivity of these reactions.

Organocatalytic Asymmetric Michael Additions

Organocatalysts, such as proline and its derivatives, and thiourea-based catalysts, have emerged as highly effective promoters of asymmetric Michael additions to nitroalkenes.[6][7] These catalysts operate through the formation of enamine or enolate intermediates with the nucleophile, which then react with the Michael acceptor in a stereocontrolled manner.

Mechanism of Proline-Catalyzed Michael Addition:

(S)-Proline, a readily available chiral amino acid, can catalyze the Michael addition of ketones and aldehydes to 2-nitrostyrene. The proposed catalytic cycle involves the formation of an enamine intermediate from the carbonyl compound and proline. The carboxylic acid group of proline can then act as a Brønsted acid to activate the nitroalkene through hydrogen bonding, directing the enamine to attack from a specific face.[8]

Caption: Simplified catalytic cycle for the (S)-proline-catalyzed Michael addition.

The Role of Thiourea-Based Catalysts:

Bifunctional thiourea catalysts, often derived from chiral diamines, are highly effective in promoting asymmetric Michael additions. The thiourea moiety activates the nitroalkene through double hydrogen bonding to the nitro group, while the amine functionality activates the nucleophile (e.g., by forming an enamine with a ketone). This dual activation model provides a highly organized transition state, leading to excellent stereocontrol.[6]

Applications in Synthesis: A Survey of Nucleophiles and Products

The versatility of this compound as a Michael acceptor is demonstrated by the wide range of nucleophiles that can be successfully employed in the reaction.

Carbon Nucleophiles

Aldehydes and Ketones: The organocatalytic Michael addition of aldehydes and ketones to 2-nitrostyrene is a well-established method for the synthesis of γ-nitro carbonyl compounds. These products are valuable precursors to various biologically active molecules.[9]

Experimental Protocol: Asymmetric Michael Addition of Acetone to 2-Nitrostyrene

This protocol is based on established procedures for organocatalytic Michael additions.[10]

Materials:

-

This compound

-

Acetone (dried over molecular sieves)

-

(R,R)-1,2-Diphenylethylene-diamine (DPEN)-derived thiourea catalyst (e.g., Takemoto catalyst)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) at room temperature, add the (R,R)-DPEN-derived thiourea catalyst (0.1 mmol, 10 mol%).

-

Add dry acetone (5.0 mmol, 5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion (typically 24-48 hours), quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroketone.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

1,3-Dicarbonyl Compounds: Malonic esters and β-ketoesters are excellent nucleophiles for the Michael addition to 2-nitrostyrene, providing access to highly functionalized products.[11]

Table 1: Representative Michael Additions of 1,3-Dicarbonyl Compounds to Nitrostyrenes

| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | Thiourea-based | Toluene | 95 | 97 | [5] |

| 2 | 1,3-Cyclopentanedione | Grinding (catalyst-free) | Neat | >99 | N/A | [11] |

| 3 | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Primary amine-based | Toluene | 85 | 92 | [1] |

Heteroatom Nucleophiles

While less common, heteroatom nucleophiles such as thiols can also participate in Michael additions to 2-nitrostyrene, leading to the formation of β-nitro sulfides. These reactions are often carried out in the presence of a base.

Synthetic Utility of Michael Adducts

The synthetic value of the Michael adducts derived from this compound lies in the versatility of the nitro group. It can be transformed into a variety of other functional groups, including amines, carbonyls (via the Nef reaction), and can be removed entirely via reductive denitration.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a particularly useful transformation, as it provides access to γ-amino acids and other nitrogen-containing compounds of pharmaceutical interest.

Caption: Synthetic transformations of the nitro group in Michael adducts.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[12] As with all nitroaromatic compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion

This compound is a powerful and versatile Michael acceptor that provides access to a wide range of synthetically useful building blocks. The high reactivity of this substrate, coupled with the development of sophisticated organocatalytic methods for controlling the stereochemistry of the Michael addition, has solidified its importance in modern organic synthesis. The ability to transform the resulting nitro-containing adducts into a variety of other functional groups further enhances its utility, particularly in the context of drug discovery and development. This guide has provided an overview of the key aspects of the chemistry of this compound, from its synthesis and characterization to its application in stereoselective Michael additions. By understanding the principles and protocols outlined herein, researchers can effectively harness the synthetic potential of this valuable reagent.

References

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Molecules, 26(23), 7293. [Link]

-

(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (2014). Organic & Biomolecular Chemistry, 12(4), 634-643. [Link]

-

Diethyl 2-(2-nitro-1-phenylethyl)malonate. PubChem. [Link]

-

Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (2017). Molecules, 22(9), 1433. [Link]

-

Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Studies on the Organocatalytic Enantioselective Michael Addition of Cyclic Ketones and α,α-Disubstituted Aldehydes to α-Nitrostyrenes. (2018). Current Organocatalysis, 5(1), 45-56. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. [Link]

-

A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. (2011). The Journal of Organic Chemistry, 76(10), 3872-3879. [Link]

-

Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. (2012). Chemical Communications, 48(79), 9822-9824. [Link]

-

Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. (2006). Organic Letters, 8(23), 5355-5358. [Link]

-

Nitrostyrene. Organic Syntheses. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

-

Enantioselective Organocatalytic Michael Addition of Aldehydes to ??-Nitrostyrenes. ResearchGate. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2021). Catalysts, 11(1), 121. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

(PDF) Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). Molecules, 27(9), 2977. [Link]

-

A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015). Organic Letters, 17(6), 1437-1440. [Link]

-

Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]

-

Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry, 8, 519-525. [Link]

-

Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. Scribd. [Link]

-

Horner-Wadsworth-Emmons reaction. NROChemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules, 22(6), 895. [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

-

Horner-Wadsworth-Emmons reaction. YouTube. [Link]

-

Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry, 8, 519-525. [Link]

-

Unusual Michael reaction of acyclic 1,3-dicarbonyl compounds with nitre-olefins. A novel pyrrole synthesis. (1980). Journal of the Chemical Society, Perkin Transactions 1, 1501-1506. [Link]

-

CHEM 344 Shift Parameters.pdf. [Link]

-

Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 875-878. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]

- 11. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]

- 12. Diethyl 2-(2-nitro-1-phenylethyl)malonate | C15H19NO6 | CID 313659 - PubChem [pubchem.ncbi.nlm.nih.gov]

foundational synthesis routes for 2-nitrostyrene

An In-depth Technical Guide to the Foundational Synthesis of 2-Nitrostyrene

Introduction

2-Nitrostyrene and its derivatives are highly versatile intermediates in organic synthesis, serving as powerful building blocks for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Their synthetic utility is primarily derived from the unique electronic properties of the molecule: the electron-withdrawing nitro group in conjugation with the olefinic double bond renders the β-carbon highly electrophilic. This activation makes nitrostyrenes excellent Michael acceptors and potent dienophiles in cycloaddition reactions, opening pathways to complex molecular architectures.[4] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into other critical functional groups such as amines, oximes, and carbonyls.[1][2]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the foundational synthesis routes to 2-nitrostyrene. We will move beyond simple procedural listings to offer a deep mechanistic understanding, explaining the causality behind experimental choices and reaction conditions. The primary focus will be on the most prevalent and robust method: the Henry-Knoevenagel condensation, followed by a comparative analysis of various catalytic systems and a brief overview of alternative strategies.

Part 1: The Cornerstone of Synthesis: The Henry-Knoevenagel Reaction

The most common and reliable method for synthesizing β-nitrostyrenes is the condensation reaction between an aromatic aldehyde and a nitroalkane, typically nitromethane.[3][5] This transformation is widely known as the Henry reaction (or nitroaldol reaction) and, when it proceeds directly to the dehydrated alkene product in a single operation, is often referred to as a Henry-Knoevenagel condensation.[6][7]

Core Reaction Principle

The overall process is a two-stage sequence:

-

Nitroaldol Addition: A base-catalyzed carbon-carbon bond formation to create a β-nitro alcohol intermediate.[6][8]

-

Dehydration: Elimination of a water molecule from the intermediate to yield the final conjugated nitroalkene.[1][6]

The reaction is fundamentally an aldol-type condensation where a deprotonated nitroalkane (acting as the enolate equivalent) attacks an aldehyde.

Mechanistic Deep Dive

A thorough understanding of the mechanism is critical for troubleshooting and optimizing the synthesis. All steps leading to the β-nitro alcohol are reversible, a key factor influencing reaction conditions.[2]

The reaction is initiated by a base, which abstracts the acidic α-proton from the nitroalkane (pKa ≈ 17 in DMSO for nitromethane).[2] This deprotonation is the cornerstone of the entire synthesis, as it generates the key nucleophile.

-

Causality of Base Selection: The choice of base is crucial. Strong bases like sodium hydroxide rapidly generate a high concentration of the nitronate anion, driving the reaction forward quickly.[9][10] Weaker bases, such as primary amines or ammonium acetate, establish a lower equilibrium concentration of the anion, leading to slower, often more controlled, reactions.[9][11]

The process unfolds as follows:

-

Deprotonation: The base removes an α-proton from nitromethane, creating a resonance-stabilized nitronate anion. This anion is nucleophilic at the carbon atom.[2][6][12]

-

Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[2][6]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the neutral β-nitro alcohol, 1-(2-nitrophenyl)-2-nitroethanol.[2][6]

The reversibility of these steps, known as the retro-Henry reaction, can be a significant challenge, potentially leading to low yields if the intermediate is not consumed in the subsequent dehydration step.[1][2]

The β-nitro alcohol intermediate is rarely the desired final product and is typically dehydrated in situ or in a subsequent step to form the stable, conjugated 2-nitrostyrene.[6] This elimination can proceed via two primary pathways depending on the reaction conditions.

-

Base-Catalyzed Dehydration (E1cB Mechanism): This is the most common pathway in one-pot syntheses.

-

A base removes the acidic α-proton (adjacent to the nitro group), forming a nitronate anion (the conjugate base).

-

This is followed by the elimination of the hydroxide leaving group to form the double bond. This pathway is termed E1cB (Elimination Unimolecular conjugate Base) and is favored by the presence of a strong electron-withdrawing group (the nitro group) which acidifies the α-proton.[6] Elevated temperatures strongly favor this dehydration.[6][8]

-

-

Acid-Catalyzed Dehydration (E1 or E2 Mechanism): If the β-nitro alcohol is isolated, it can be dehydrated by treatment with acid.[6]

-

The acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O).

-

A weak base (like water or the conjugate base of the acid) then removes a proton from the α-carbon, and the water molecule departs, forming the alkene. The mechanism can be E1 (via a carbocation intermediate) or E2 (concerted), depending on the substrate structure.[6][13]

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Isomers of C8H7NO2: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive exploration of the key structural isomers of the molecular formula C8H7NO2. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and therapeutic applications of these compounds, with a particular focus on isatin and the nitrostyrene family. The content herein is structured to offer not just procedural steps but also the underlying scientific principles and causalities that govern the selection of experimental methodologies.

Introduction: The Chemical Diversity and Biological Significance of C8H7NO2

The molecular formula C8H7NO2 represents a fascinating collection of structural isomers, each with unique physicochemical properties and biological activities. This diversity makes these compounds a rich area of investigation in medicinal chemistry, materials science, and synthetic organic chemistry. Among the most prominent isomers are isatin, a privileged scaffold in drug discovery, and the nitrostyrenes, which are versatile synthetic intermediates and bioactive molecules in their own right. Understanding the structural nuances and synthetic pathways to these isomers is critical for harnessing their full potential in the development of novel therapeutics and functional materials.

Isatin (1H-indole-2,3-dione): A Privileged Scaffold in Medicinal Chemistry

Isatin is a heterocyclic compound that has garnered significant attention in the field of drug discovery due to its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2] Its unique fused benzene-pyrrole-2,3-dione structure allows for functionalization at multiple positions, leading to a vast library of derivatives with diverse biological targets.[3][4]

Synthesis of Isatin: The Sandmeyer Synthesis

A classic and reliable method for the synthesis of isatin is the Sandmeyer isatin synthesis.[3][5] This two-step process begins with the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[6] Subsequent acid-catalyzed cyclization yields the isatin core.[3]

Step 1: Synthesis of Isonitrosoacetanilide

-

In a round-bottom flask, dissolve chloral hydrate (1.0 eq) in water.

-

Sequentially add sodium sulfate (an excess to salt out the product), a solution of aniline (1.0 eq) in hydrochloric acid, and a solution of hydroxylamine hydrochloride (3.2 eq) in water.[6]

-

Heat the mixture to a vigorous reflux for approximately 10 minutes.[6]

-

Cool the reaction mixture, and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.

Step 2: Cyclization to Isatin

-

Carefully add the dried isonitrosoacetanilide in portions to concentrated sulfuric acid, maintaining the temperature between 70-75°C.

-

Heat the mixture at 80°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Collect the precipitated isatin by filtration, wash with cold water until the washings are neutral, and dry. The crude isatin can be purified by recrystallization.

Caption: Workflow for the Sandmeyer Synthesis of Isatin.

Spectroscopic Characterization of Isatin

The structure of isatin can be unequivocally confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | Isatin (1H-indole-2,3-dione) |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.10 (s, 1H, NH), 7.65 (t, J=7.8 Hz, 1H), 7.59 (d, J=7.4 Hz, 1H), 7.14 (t, J=7.5 Hz, 1H), 6.91 (d, J=7.8 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 101 MHz), δ (ppm) | 184.5 (C=O), 159.3 (C=O), 150.7, 138.5, 125.0, 123.4, 117.8, 112.4 |

| IR (KBr), ν (cm⁻¹) | 3250-3150 (N-H), 1745 (C=O, ketone), 1730 (C=O, amide), 1615 (C=C) |

| Mass Spec. (EI, m/z) | 149 (M+), 121, 92, 64 |

Biological Activities and Therapeutic Potential of Isatin

Isatin and its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The isatin scaffold is considered "privileged" because it can interact with a multitude of biological targets.[1]

Isatin-based compounds have been shown to target several key players in cancer progression, including:

-

Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2).[1]

-

Apoptosis-related proteins: Caspases, Bax, and Bcl2.[4]

-

Tubulin: Inhibition of tubulin polymerization, similar to some established anticancer drugs.[1]

Caption: Key biological targets of isatin-based compounds in cancer therapy.

Nitrostyrenes: Versatile Building Blocks and Bioactive Agents

The nitrostyrene isomers of C8H7NO2, including β-nitrostyrene and its positional isomers (3-nitrostyrene and 4-nitrostyrene), are valuable intermediates in organic synthesis and possess interesting biological profiles. The electron-withdrawing nitro group in conjugation with the styrene backbone makes the double bond highly susceptible to nucleophilic attack, a feature exploited in various synthetic transformations.

Synthesis of Nitrostyrenes: The Henry Reaction

The most common method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitro-aldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[7][8]

-

In a flask equipped with a stirrer and cooled in an ice bath, combine benzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol.

-

Slowly add a solution of sodium hydroxide in water while maintaining the temperature between 10-15°C. A precipitate will form.[7]

-

After the addition is complete, allow the mixture to stir for an additional 15 minutes.

-

Dissolve the precipitate by adding ice-cold water.

-

Slowly pour the resulting alkaline solution into a vigorously stirred solution of hydrochloric acid. The product, β-nitrostyrene, will precipitate as a pale-yellow solid.[9]

-

Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

Caption: General workflow of the Henry reaction for the synthesis of β-nitrostyrene.

Synthesis of 3-Nitrostyrene and 4-Nitrostyrene

The positional isomers, 3-nitrostyrene and 4-nitrostyrene, are typically synthesized from the corresponding nitro-substituted cinnamic acids via decarboxylation, or from the corresponding nitro-substituted benzaldehydes via the Henry reaction.[7][10] An alternative one-pot method involves the direct nitration of styrenes under mild conditions.[9]

-

In a flask, combine m-nitrocinnamic acid, copper powder, and dry quinoline.[10]

-

Heat the mixture to 185-195°C until the evolution of carbon dioxide ceases.[10]

-

Cool the reaction mixture and pour it into a mixture of concentrated hydrochloric acid and ice.

-

Isolate the 3-nitrostyrene by steam distillation.[10]

-

Extract the distillate with a suitable organic solvent (e.g., chloroform), dry the organic layer, and purify the product by vacuum distillation.[10]

Spectroscopic Characterization of Nitrostyrene Isomers

The position of the nitro group on the aromatic ring significantly influences the spectroscopic properties of the nitrostyrene isomers.

| Spectroscopic Data | trans-β-Nitrostyrene | 3-Nitrostyrene | 4-Nitrostyrene |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.98 (d, J=13.6 Hz, 1H), 7.57 (d, J=13.6 Hz, 1H), 7.45 (m, 5H) | 8.21 (s, 1H), 8.15 (d, J=8.2 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H), 6.75 (dd, J=17.6, 10.9 Hz, 1H), 5.89 (d, J=17.6 Hz, 1H), 5.46 (d, J=10.9 Hz, 1H)[11] | 8.22 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 6.75 (dd, J=17.6, 10.9 Hz, 1H), 5.92 (d, J=17.6 Hz, 1H), 5.51 (d, J=10.9 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 139.1, 137.2, 131.5, 130.8, 129.2, 128.9 | 148.5, 139.2, 135.1, 132.4, 129.8, 123.0, 121.5, 117.2[11] | 147.5, 144.2, 135.2, 127.2, 124.3, 118.9 |

| IR (KBr), ν (cm⁻¹) | ~1630 (C=C), ~1515 (NO₂, asym), ~1345 (NO₂, sym) | ~1635 (C=C), ~1525 (NO₂, asym), ~1350 (NO₂, sym) | ~1630 (C=C), ~1510 (NO₂, asym), ~1340 (NO₂, sym) |

| Mass Spec. (EI, m/z) | 149 (M+), 103 (M-NO₂), 77 (C₆H₅) | 149 (M+), 103 (M-NO₂), 77 | 149 (M+), 103 (M-NO₂), 77 |

Biological Activities and Applications of Nitrostyrenes

Nitrostyrene derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[12][13] Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules. Furthermore, some β-nitrostyrene derivatives have been investigated as tyrosine kinase inhibitors with antiplatelet activity.[14]

Conclusion

The structural isomers of C8H7NO2, particularly isatin and the nitrostyrenes, represent a rich source of chemical diversity with significant implications for drug discovery and development. This guide has provided a detailed overview of their synthesis, spectroscopic characterization, and biological activities. A thorough understanding of the structure-activity relationships and the underlying chemical principles governing their synthesis and reactivity is paramount for the rational design of novel therapeutic agents based on these versatile scaffolds. The continued exploration of these and other C8H7NO2 isomers will undoubtedly lead to new and improved therapeutic interventions for a wide range of diseases.

References

-

Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. [Link]

- Park, J., & Pei, D. (2004). Reversible tyrosine phosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 123-126.

- El-Sayed, M., Nafie, M. S., & Yassen, A. S. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.

-

Organic Syntheses. (n.d.). m-Nitrostyrene. [Link]

- Zaykov, H., Zamtikova, M., Mihalev, K., Iliev, I., & Georgieva, S. (2024). Isatin and its derivatives: review of pharmacological activities and therapeutic potential.

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

- Pavlovica, I., et al. (2014). The Henry reaction revisited: new insights into an old reaction. Tetrahedron, 70(42), 7769-7775.

- Singh, G., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1469.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sciencemadness Discussion Board. (2024, November 13). Synthesis of Isatin. [Link]

- Grewal, A. S. (2014). Isatin Derivatives with Several Biological Activities. International Journal of Pharmaceutical Sciences and Research, 5(9), 3625-3636.

- Singh, B., et al. (2020). An overview of isatin molecules as neuroprotective agents in neurodegenerative disorders. International Journal of Pharmaceutical Sciences and Research, 11(10), 4783-4793.

-

Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Isatin. [Link]

- Sumpter, W. C. (1944).

-

PrepChem. (n.d.). Synthesis of 4-nitrostyrene. [Link]

-

Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]

-

PubChem. (n.d.). 3-Nitrostyrene. [Link]

- Chen, Y., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.

- Angeli, A., et al. (2018). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1159-1165.

- Sheu, J. R., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(6), 884-894.

- Medvedev, A., et al. (2010). Biological targets for isatin and its analogues: Implications for therapy. Journal of Pharmacy and Pharmacology, 62(12), 1671-1683.

-

Scribd. (n.d.). NMR Data of Β-nitrostyrene. [Link]

- Elsevier. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-982.

- National Center for Biotechnology Information. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(10), 2245-2255.

- Rostami, H., & Shiri, L. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ChemistrySelect, 5(35), 10831-10857.

-

Transtutors. (2021, January 18). 1. Study the NMR spectrum of 3-nitrostyrene (C8H7O2N) (Figure 49). [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (Solved) - 1. Study the NMR spectrum of 3-nitrostyrene (C8H7O2N) (Figure 49).... (1 Answer) | Transtutors [transtutors.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Guide to the Conformational Landscape of 2-Nitrostyrene

An In-Depth Technical Guide:

Abstract

2-Nitrostyrene is a pivotal building block in organic synthesis, serving as a precursor to a wide array of valuable compounds. Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure, particularly the rotational conformations around the C-C single bonds. This technical guide provides a comprehensive exploration of the conformational preferences of 2-nitrostyrene through the lens of modern theoretical and computational chemistry. We delve into the core principles of conformational analysis, detail the application of Density Functional Theory (DFT) and ab initio methods, and present a systematic workflow for these studies. The guide synthesizes current knowledge on the key stable conformers, the energetic barriers to their interconversion, and the subtle interplay of steric and electronic effects governed by the ortho-nitro group. By bridging theoretical calculations with experimental validation techniques, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and predict the conformational behavior of 2-nitrostyrene and its derivatives.

Introduction

The Significance of 2-Nitrostyrene in Synthesis